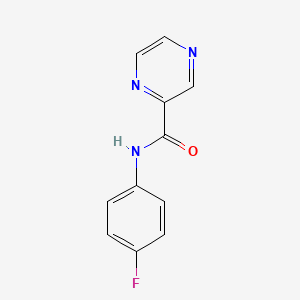

N-(4-fluorophenyl)pyrazine-2-carboxamide

Description

N-(4-Fluorophenyl)pyrazine-2-carboxamide is a pyrazine-based carboxamide derivative featuring a fluorophenyl group attached to the pyrazine core via a carboxamide linker. It is synthesized through N-acylation of 4-fluoroaniline with pyrazine-2-carboxylic acid under green conditions using benzotriazole in water, achieving a high yield of 98% . Key physicochemical properties include:

Properties

IUPAC Name |

N-(4-fluorophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYWBZYUXVRWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-fluoroaniline. The reaction is facilitated by the use of coupling agents such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, which help in the formation of the corresponding acyl chloride. This intermediate then reacts with 4-fluoroaniline to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microbial cells, leading to their inhibition or death . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Halogen Substitution: Fluorine (as in N-(4-fluorophenyl)) enhances metabolic stability and bioavailability but shows weaker antimycobacterial activity compared to chlorine analogs (e.g., MIC of 6-chloro-N-(4-chlorophenyl) derivative = 6.25 µg/mL vs. Iodine at the 3-position (e.g., N-(3-iodo-4-methylphenyl)) significantly boosts antimycobacterial activity (4× more potent than pyrazinamide) .

Pyrazine Core Modifications: Chlorination at pyrazine-5 or -6 positions (e.g., 6-chloro derivatives) enhances both antimycobacterial and photosynthesis-inhibiting activity . Alkylamino chains (e.g., heptylamino at pyrazine-5) improve antimycobacterial potency, likely due to increased lipophilicity and membrane penetration (MIC = 0.78 µg/mL) .

Benzyl/Thiazole Hybrids :

- Hybrids like 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide exhibit broad-spectrum activity against mycobacteria (MIC = 0.78 µg/mL for M. tuberculosis, M. kansasii, and M. avium) .

Enzyme Inhibition: MAO-B inhibitors (e.g., compound 35) require halogenation at the 3,4-positions and a pyrazine carboxamide moiety for sub-nanomolar potency (IC₅₀ = 3.9 nM) .

Physicochemical and Pharmacokinetic Properties

- Cytotoxicity: Most derivatives (e.g., 5-alkylamino analogs) show low toxicity in human cells (HepG2, HEK-293), with selectivity indices >20 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.